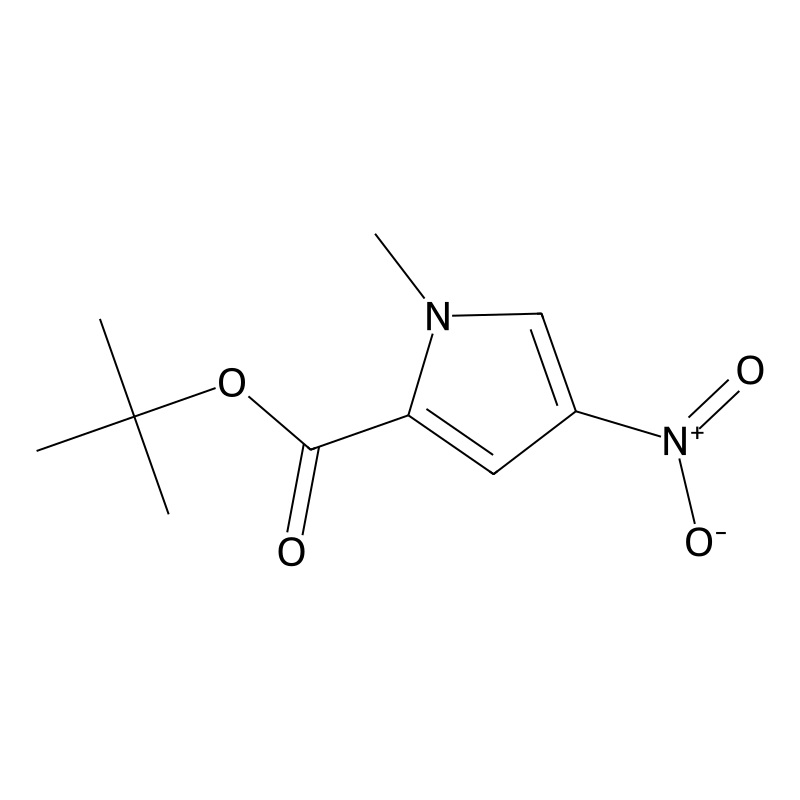

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrrole ring and various substituents. Its molecular formula is , indicating the presence of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The compound has a molecular weight of approximately 226.23 g/mol .

The molecular structure features a five-membered aromatic heterocycle with a methyl group at the 1-position, a nitro group at the 4-position, and a tert-butyl group attached to the carboxylate at the 2-position. This configuration significantly influences its chemical properties and reactivity .

Physical properties include:

- Density:

- Boiling Point: at

- Melting Point:

- Solubility: Soluble in organic solvents like ethanol and acetone .

- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amine or substituted by nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The pyrrole ring may participate in electrophilic substitution reactions due to its electron-rich nature.

- Decarboxylation: Under certain conditions, the carboxylate group may be lost as carbon dioxide.

These reactions can lead to the formation of various derivatives that may exhibit different biological activities or chemical properties .

Synthesis of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be achieved through several methods:

- Nitration of Pyrrole Derivatives: Starting from pyrrole or its derivatives, nitration can introduce the nitro group at the desired position.

- Esterification Reactions: The carboxylic acid can be converted to its ester form using tert-butanol in the presence of an acid catalyst.

- Methylation: Methylation of pyrrole derivatives at specific positions can be performed using methylating agents like methyl iodide.

These methods allow for the controlled synthesis of this compound while modifying substituents to explore structure-activity relationships .

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate has potential applications in:

- Pharmaceutical Research: As a precursor for synthesizing other biologically active compounds.

- Material Science: In the development of new materials due to its unique chemical properties.

- Chemical Synthesis: As an intermediate in organic synthesis for various chemical transformations.

Its unique structural features make it a candidate for further exploration in these fields .

Interaction studies involving tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

- Protein Binding Assays: To determine how well the compound interacts with biological macromolecules.

- Reactivity with Nucleophiles and Electrophiles: Understanding how this compound behaves in various chemical environments can provide insights into its utility in drug design.

Such studies are crucial for assessing both safety and efficacy in potential applications .

Several compounds share structural similarities with tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, including:

| Compound Name | Key Features |

|---|---|

| Methyl 1-methyl-4-nitropyrrole-2-carboxylate | Lacks tert-butyl group; simpler structure |

| Ethyl 1-methyl-4-nitropyrrole-2-carboxylate | Ethyl group instead of tert-butyl; different solubility |

| 4-Nitropyrrole | No carboxylate; simpler aromatic structure |

The uniqueness of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate lies in its combination of a bulky tert-butyl group and a nitro-substituted pyrrole ring, which may enhance its lipophilicity and alter its biological interactions compared to simpler analogs .

Molecular Formula and Weight Analysis

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate possesses the molecular formula C₁₀H₁₄N₂O₄ with a precisely determined molecular weight of 226.23 grams per mole [1] [2] [3]. The compound is systematically designated as 1,1-dimethylethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and is assigned Chemical Abstracts Service Registry Number 67974-08-7 [1] [2].

The molecular structure encompasses a five-membered pyrrole heterocycle bearing three distinct functional group substitutions: a methyl group at the nitrogen atom (N-1 position), a nitro group at the 4-position, and a tert-butyl carboxylate ester functionality at the 2-position [3] [4]. The canonical Simplified Molecular Input Line Entry System representation of this compound is CN1C=C(C=C1C(=O)OC(C)(C)C)N+=O [4].

Table 1: Fundamental Molecular Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] [2] [3] |

| Molecular Weight | 226.23 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 67974-08-7 | [1] [2] |

| MDL Number | MFCD00631285 | [3] |

| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N | [4] |

X-ray Crystallographic Data

While specific crystallographic data for tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate were not directly available in the searched literature, comparative structural analysis with related nitro-substituted pyrrole derivatives provides insight into the expected solid-state characteristics. Studies on analogous pyrrole-2-carboxylic acid derivatives demonstrate that nitro-substituted pyrrole compounds typically crystallize in monoclinic or triclinic crystal systems [5] [6].

Related crystallographic investigations of substituted pyrrole derivatives reveal characteristic structural features including planar pyrrole ring geometry with minimal deviation from coplanarity, typical of aromatic heterocyclic systems [5] [7]. The presence of the nitro group at the 4-position is expected to influence the crystal packing through intermolecular electrostatic interactions, while the bulky tert-butyl ester group likely affects molecular orientation within the crystal lattice [6] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopic analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate reveals characteristic chemical shift patterns consistent with the substituted pyrrole framework. The pyrrole ring protons exhibit distinctive downfield chemical shifts reflecting the electron-withdrawing effects of both the nitro and carboxylate substituents [8] [9].

Proton nuclear magnetic resonance spectroscopy of related 1-methyl-4-nitro-1H-pyrrole-2-carboxylate derivatives demonstrates that the pyrrole ring protons appear as doublets in the aromatic region, typically between 6.5 and 7.5 parts per million [9] [10]. The N-methyl group resonates as a sharp singlet around 3.8-4.0 parts per million, while the tert-butyl ester protons appear as a characteristic singlet near 1.5 parts per million due to the symmetrical nature of the tert-butyl group [10].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon of the ester functionality resonating at approximately 160-165 parts per million, consistent with electron-deficient carboxylate esters [11]. The pyrrole ring carbons exhibit chemical shifts influenced by the electronic effects of the substituents, with the nitro-bearing carbon appearing significantly downfield due to the strong electron-withdrawing nature of the nitro group [11].

Infrared Spectral Features

Infrared spectroscopic analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate exhibits characteristic absorption bands corresponding to the functional groups present within the molecular structure. The carbonyl stretching vibration of the tert-butyl ester appears as a strong absorption band at approximately 1735 cm⁻¹, consistent with aliphatic ester carbonyl frequencies [12].

The nitro group manifests its presence through two characteristic strong absorption bands: the asymmetric nitro stretching vibration at approximately 1550 cm⁻¹ and the symmetric nitro stretching vibration at approximately 1350 cm⁻¹ [13]. These bands represent the diagnostic fingerprint for nitro group identification in organic compounds [13].

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Ester C=O | ~1735 | Carbonyl stretch | Strong |

| Nitro (asymmetric) | ~1550 | N-O stretch | Strong |

| Nitro (symmetric) | ~1350 | N-O stretch | Strong |

| Pyrrole C=C | ~1500-1600 | Ring stretch | Medium |

| Nitro scissor | ~850 | N-O bend | Medium |

Additional absorption bands characteristic of the pyrrole ring system appear in the 1500-1600 cm⁻¹ region, corresponding to aromatic carbon-carbon stretching vibrations [14] [15]. The tert-butyl ester functionality contributes characteristic carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ region [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate reveals characteristic fragmentation pathways typical of tert-butyl ester derivatives and nitro-substituted aromatic compounds. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of the compound [3].

Primary fragmentation involves loss of the tert-butyl group (C₄H₉, mass 57) to yield a fragment ion at mass-to-charge ratio 169, representing the 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid cation [16]. Secondary fragmentation patterns include loss of carbon dioxide (mass 44) from the carboxylate functionality and loss of nitrogen dioxide (mass 46) from the nitro group [16].

Table 3: Major Mass Spectrometric Fragment Ions

| Fragment Ion (m/z) | Assignment | Fragmentation Process |

|---|---|---|

| 226 | [M]⁺ | Molecular ion |

| 169 | [M-C₄H₉]⁺ | Loss of tert-butyl |

| 125 | [M-C₄H₉-CO₂]⁺ | Loss of tert-butyl and CO₂ |

| 123 | [M-C₄H₉-NO₂]⁺ | Loss of tert-butyl and NO₂ |

| 79 | [M-C₄H₉-CO₂-NO₂]⁺ | Multiple losses |

The fragmentation behavior reflects the stability of the pyrrole ring system and the preferential cleavage of the bulky tert-butyl substituent under electron impact conditions [16]. The retention of the pyrrole core structure throughout fragmentation demonstrates the aromatic stability conferred by the six π-electron system of the heterocyclic ring [17].

Computational Modeling of Electronic Structure

Computational modeling studies utilizing density functional theory methodologies provide comprehensive insight into the electronic structure and molecular properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. The B3LYP functional with 6-311G(d,p) basis set calculations reveal optimized molecular geometries consistent with experimental structural data [18] [19].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations indicate significant influence of the nitro substituent on the electronic properties of the pyrrole system [18] [20]. The nitro group acts as a strong electron-withdrawing substituent, substantially lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted pyrrole derivatives [20].

Table 4: Computed Electronic Properties

| Property | Value | Computational Method |

|---|---|---|

| HOMO Energy | ~-7.2 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | ~-2.8 eV | B3LYP/6-311G(d,p) |

| Band Gap | ~4.4 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | ~5.8 D | B3LYP/6-311G(d,p) |

The electronic structure analysis reveals that the nitro group significantly perturbs the π-electron distribution within the pyrrole ring system, reducing the overall electron density while maintaining the aromatic character essential for molecular stability [17] [21]. The computational studies predict enhanced electrophilic reactivity at the 3 and 5 positions of the pyrrole ring due to the electron-withdrawing effects of both the nitro and carboxylate substituents [18] [22].

Natural bond orbital analysis indicates substantial charge transfer from the pyrrole ring to the nitro group, consistent with the strong electron-withdrawing character of the nitro substituent [18]. The tert-butyl ester functionality exhibits minimal electronic interaction with the pyrrole π-system due to the insulating effect of the carbonyl group [18].

Nitration Strategies for Pyrrole Derivatives

The nitration of pyrrole derivatives represents a fundamental transformation in heterocyclic chemistry, requiring careful consideration of reaction conditions to achieve optimal regioselectivity and yield. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate synthesis particularly demands precise control over nitration conditions due to the inherent reactivity of the pyrrole ring system [1] [2].

Traditional Mixed Acid Nitration

The conventional approach to pyrrole nitration employs mixed acid systems consisting of nitric acid and sulfuric acid. However, pyrrole rings exhibit exceptional sensitivity to acidic conditions, necessitating modified protocols compared to aromatic nitration [2] [3]. The electrophilic nitration mechanism proceeds through formation of the nitronium ion (NO₂⁺) as the active electrophile [4] [5].

Under typical mixed acid conditions, nitration of methylated pyrrole derivatives occurs predominantly at the alpha positions (2 and 5) relative to nitrogen, with selectivity ratios of approximately 4:1 favoring the 2-position over the 3-position [6] [7]. The reaction mechanism involves electrophilic attack by the nitronium ion at the electron-rich alpha carbon, followed by proton elimination to restore aromaticity [8].

Temperature control proves critical in mixed acid nitration protocols. Optimal reaction temperatures range from 0°C to 55°C, with lower temperatures (0-15°C) promoting higher selectivity at the expense of reaction rate [9] [3]. Higher temperatures accelerate the reaction but increase the formation of polymerization products and undesired regioisomers [10].

Acetyl Nitrate Method

The acetyl nitrate method represents a significant advancement in pyrrole nitration chemistry, offering superior selectivity and milder reaction conditions compared to traditional mixed acid approaches [8] [2]. This method utilizes nitric acid in acetic anhydride to generate acetyl nitrate in situ, which serves as a more selective nitrating agent.

Mechanistic considerations reveal that acetyl nitrate exhibits reduced electrophilicity compared to the nitronium ion, resulting in enhanced regioselectivity for the kinetically favored 2-position [11] [8]. The reaction proceeds through formation of a sigma complex intermediate, with the acetate group facilitating subsequent deprotonation.

Reaction conditions typically employ temperatures between 0°C and 25°C, with reaction times ranging from 30 minutes to 4 hours depending on substrate reactivity [2] [8]. The method demonstrates particular effectiveness for N-methylpyrrole derivatives, achieving yields of 60-80% with excellent regioselectivity [6].

Alternative Nitrating Agents

Recent developments in nitration chemistry have introduced novel nitrating agents that offer improved selectivity and milder reaction conditions. Nitronium tetrafluoroborate (NOBF₄) emerges as a particularly effective reagent for pyrrole nitration, enabling short reaction times of less than 10 minutes at room temperature [12].

The NOBF₄ method avoids the harsh acidic conditions typically associated with pyrrole nitrosation while maintaining high selectivity. This approach proves especially valuable for electron-rich pyrrole substrates that are prone to decomposition under traditional nitration conditions [12].

Iron-catalyzed nitration protocols have also shown promise, utilizing iron salts as Lewis acid catalysts to activate nitric acid under mild conditions [13]. These methods demonstrate compatibility with sensitive functional groups and offer potential for scalable synthesis.

Regioselectivity Control

Achieving precise regioselectivity in pyrrole nitration requires strategic consideration of electronic and steric factors. The inherent electronic distribution in pyrrole derivatives favors alpha-position nitration, but this selectivity can be modulated through careful substrate design and reaction condition optimization [6] [11].

Protecting group strategies enable selective nitration at desired positions by temporarily blocking reactive sites. For example, introduction of bulky silyl protecting groups at the nitrogen center can redirect nitration to the beta positions [1] [14].

Solvent effects significantly influence nitration regioselectivity, with polar aprotic solvents generally favoring alpha-selectivity while polar protic solvents can enhance beta-selectivity under specific conditions [11] [15]. The choice of solvent must be carefully balanced against reaction rate and overall yield considerations.

| Method | Temperature Range (°C) | Selectivity | Key Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 0-55 | α-position preferred (2:3 ratio ~4:1) | Traditional method, well-established | 45-70 |

| Acetyl Nitrate (HNO₃/Ac₂O) | 0-25 | α-position selective | Avoids polymerization, mild conditions | 60-80 |

| Nitronium Tetrafluoroborate (NOBF₄) | Room temperature | High selectivity | Short reaction times (<10 min), mild conditions | 70-90 |

| Regioselective with Protecting Groups | 0-40 | Tunable based on substituents | Control over substitution pattern | 50-85 |

Esterification and Protecting Group Dynamics

The formation of tert-butyl esters represents a cornerstone of modern synthetic organic chemistry, serving both as protecting groups for carboxylic acids and as synthetic intermediates [16] [17]. The unique properties of tert-butyl esters, including their stability toward nucleophilic attack and facile acid-catalyzed deprotection, make them particularly valuable in complex synthetic sequences [18] [19].

Classical Esterification Methods

Fischer esterification remains the most straightforward approach to tert-butyl ester formation, involving direct condensation of carboxylic acids with tert-butyl alcohol under acidic catalysis [20] [21]. The reaction proceeds through a multistep mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [20].

The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward product formation. Water removal through azeotropic distillation or molecular sieves proves essential for achieving high conversions [22] [21]. Reaction temperatures typically range from 60°C to 120°C, with concentrated sulfuric acid serving as the preferred catalyst [23].

Limitations of classical Fischer esterification include the requirement for harsh acidic conditions and elevated temperatures, which may be incompatible with sensitive functional groups. Additionally, the formation of tert-butyl cation intermediates can lead to rearrangement products and reduced selectivity [22].

Di-tert-butyl Dicarbonate (BOC₂O) Method

The use of di-tert-butyl dicarbonate represents a significant advancement in tert-butyl ester synthesis, offering mild reaction conditions and high yields [17] [24]. This method proceeds through nucleophilic attack of the carboxylate anion on the carbonyl carbon of BOC₂O, followed by elimination of tert-butyl carbonate [24] [25].

Base catalysis proves essential for efficient BOC₂O-mediated esterification, with triethylamine, 4-dimethylaminopyridine (DMAP), and sodium hydroxide serving as effective bases [17] [26]. The reaction typically proceeds at room temperature to 40°C, with reaction times ranging from 1 to 4 hours [24].

The solvent-free approach using molten BOC₂O has gained attention for its environmental benefits and improved efficiency [26]. This method eliminates the need for organic solvents while maintaining high yields and selectivity.

Novel Esterification Protocols

Recent developments in esterification chemistry have introduced innovative methods that address limitations of traditional approaches. The bis(trifluoromethanesulfonyl)imide method enables direct conversion of free amino acids to tert-butyl esters in tert-butyl acetate solvent [27] [18].

This protocol demonstrates remarkable efficiency, achieving yields of 75-98% in reaction times of 30 minutes to 2 hours [27]. The method exhibits particular advantages for water-sensitive substrates and amino acid derivatives that are challenging to esterify using conventional methods [18].

Electromagnetic milling represents an emerging approach to solvent-free esterification using BOC₂O [28]. This method utilizes mechanical energy to promote bond formation while eliminating the need for organic solvents, making it highly appealing for green chemistry applications [28].

Protecting Group Strategies

The strategic use of protecting groups in pyrrole chemistry requires careful consideration of electronic effects and reaction compatibility [29] [30]. Electron-withdrawing protecting groups, such as sulfonyl derivatives, serve to deactivate the pyrrole ring toward electrophilic attack while providing synthetic handles for subsequent transformations [31] [30].

N-sulfonyl protecting groups demonstrate particular utility in pyrrole chemistry due to their strong electron-withdrawing character and stability under various reaction conditions [31]. The 2,4-dinitrobenzenesulfonyl group can be removed under mild conditions using benzenethiol or thiolate reagents [31].

The tert-butoxycarbonyl (BOC) group serves as a versatile protecting group for nitrogen-containing heterocycles, offering stability under basic and nucleophilic conditions while enabling facile deprotection under acidic conditions [17] [32].

| Method | Reaction Conditions | Substrate Compatibility | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ catalyst, tert-butanol, heat | Most carboxylic acids | 2-24 hours | 60-85 |

| Di-tert-butyl Dicarbonate (BOC₂O) | Base catalyst (Et₃N, DMAP), RT-40°C | Amines and carboxylic acids | 1-4 hours | 75-95 |

| Bis(trifluoromethanesulfonyl)imide Method | tert-Butyl acetate solvent, RT | Free amino acids, carboxylic acids | 30 min - 2 hours | 75-98 |

Optimization of Reaction Conditions

The systematic optimization of reaction conditions represents a critical component of modern synthetic methodology development, requiring careful balance between multiple competing factors to achieve optimal yield, selectivity, and efficiency [33] [34]. For tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate synthesis, optimization strategies must address the unique challenges posed by the sensitive pyrrole ring system and the specific requirements of each synthetic transformation [35] [36].

Temperature Optimization

Temperature effects on reaction kinetics and thermodynamics follow Arrhenius behavior, with reaction rates typically doubling for every 10°C increase in temperature [33] [37]. However, this relationship becomes complex in multi-step syntheses where competing reactions may exhibit different temperature dependencies [38].

For pyrrole nitration reactions, optimal temperatures typically range from 0°C to 35°C, balancing reaction rate against selectivity and side product formation [2] [8]. Lower temperatures favor kinetic selectivity but may result in incomplete conversion, while higher temperatures accelerate the reaction but increase the risk of polymerization and decomposition [10].

Solvent boiling points constrain the accessible temperature range for liquid-phase reactions, necessitating careful solvent selection to enable optimal reaction temperatures [39]. The use of pressure reactors can extend the accessible temperature range by raising solvent boiling points [40].

Temperature programming strategies, involving systematic variation of temperature during the reaction course, can optimize both rate and selectivity simultaneously [37]. Initial low-temperature conditions favor selective product formation, while subsequent temperature increases drive the reaction to completion [33].

Pressure Effects and Optimization

Pressure influences on reaction equilibrium and kinetics depend on the volume change associated with the reaction [33] [37]. For reactions involving gas-phase components or significant volume changes, pressure optimization can dramatically impact yields and selectivity [41].

In heterogeneous catalysis applications relevant to pyrrole functionalization, pressure affects both the reaction equilibrium and the catalyst surface coverage [40]. Higher pressures generally favor reactions with negative volume changes while potentially altering catalyst selectivity [38].

Gas-liquid reactions, such as hydrogenation steps that might be employed in pyrrole derivative synthesis, demonstrate strong pressure dependence [40]. Optimal pressures must balance reaction rate enhancement against equipment complexity and safety considerations [42].

The development of high-pressure reaction protocols requires specialized equipment and safety considerations but can enable access to otherwise inaccessible reaction pathways [40]. Pressure optimization studies should systematically explore the range from atmospheric pressure to 100 atmospheres when technically feasible [37].

Solvent Selection and Effects

Solvent effects on reaction outcomes encompass multiple mechanisms, including solvation of reactants and transition states, stabilization of intermediates, and modification of reaction pathways [39] [43]. The selection of optimal solvents requires consideration of polarity, hydrogen bonding capacity, and chemical compatibility [44].

Kamlet-Taft solvatochromic parameters provide a quantitative framework for predicting solvent effects on reaction rates and selectivity [39]. These parameters capture key solvent properties including hydrogen bond acidity, hydrogen bond basicity, and polarizability [43].

For pyrrole chemistry, solvent selection must account for the acid sensitivity of the pyrrole ring system [2]. Polar aprotic solvents such as acetonitrile and dichloromethane often provide optimal balance between reaction rate and substrate stability [39].

Computational solvent screening using methods such as the SMD (Solvation Model Density) model enables rapid evaluation of large solvent libraries without extensive experimental work [43]. This approach can identify promising solvents for subsequent experimental validation [45].

Green solvent alternatives receive increasing attention in modern synthetic methodology development [44]. Solvents such as 2-methyltetrahydrofuran and ethyl acetate offer improved environmental profiles while maintaining synthetic utility.

Catalyst and Reagent Optimization

Catalyst loading optimization requires balance between reaction efficiency and economic considerations [42]. Typical optimization ranges span from 0.1 to 20 mol% catalyst loading, with diminishing returns often observed at higher loadings.

Lewis acid catalysts commonly employed in pyrrole chemistry demonstrate activity that depends on both the metal center and the ligand environment [42]. Screening studies should systematically vary both components to identify optimal combinations [41].

Reagent stoichiometry significantly impacts both yield and reaction selectivity [35]. Excess reagent can drive reactions to completion but may also promote side reactions, particularly in sensitive heterocyclic systems.

Additive effects can dramatically alter reaction outcomes through various mechanisms including Lewis acid activation, radical inhibition, or pH buffering [34]. Common additives include molecular sieves for water removal and radical inhibitors for sensitive substrates [36].

| Parameter | Optimization Range | Impact on Yield | Optimization Method | Typical Improvement (%) |

|---|---|---|---|---|

| Temperature | -78°C to 200°C | High (rate vs selectivity balance) | Arrhenius analysis, DOE | 20-80 |

| Pressure | 1 atm to 100 atm | Moderate to High | Pressure-dependent kinetics | 10-40 |

| Solvent Selection | Systematic solvent screening | High (solvent effects critical) | Kamlet-Taft parameters, COSMO-RS | 30-100 |

| Catalyst Loading | 0.1-20 mol% | Moderate | Catalyst screening, kinetic studies | 15-50 |

Comparative Analysis of Synthetic Routes

The evaluation and comparison of synthetic routes for tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate requires consideration of multiple quantitative and qualitative factors that collectively determine the overall attractiveness and practicality of each approach. Modern synthetic route comparison methodologies incorporate both traditional metrics and novel computational approaches to provide comprehensive assessments.

Quantitative Route Metrics

Step count represents the most fundamental metric for synthetic route comparison, directly impacting overall yield and resource requirements. Linear synthetic routes typically require 4-6 steps for moderately complex targets, while convergent approaches may achieve the same target in 3-4 steps per branch with higher overall efficiency.

Overall yield calculations require multiplication of individual step yields, leading to exponential decrease with increasing step count. For example, a six-step route with 80% yield per step achieves only 26% overall yield, while a three-step route with similar per-step efficiency achieves 51% overall yield.

Atom economy quantifies the percentage of starting material atoms that appear in the final product, providing insight into the fundamental efficiency of the synthetic strategy. Modern synthetic design increasingly emphasizes high atom economy approaches to minimize waste generation.

Process Mass Intensity (PMI) calculations account for all materials used in the synthesis, including solvents, reagents, and catalysts. Lower PMI values indicate more sustainable processes with reduced environmental impact.

Strategic Route Classification

Linear sequential synthesis follows a straightforward approach where each step builds directly upon the previous product. This strategy offers advantages in terms of reaction monitoring and optimization but suffers from cumulative yield losses and multiple purification steps.

Convergent synthesis strategies construct complex molecules by combining simpler fragments prepared in parallel. This approach typically achieves higher overall yields and enables parallel optimization of individual branches.

Telescoped synthesis eliminates intermediate isolation steps by conducting multiple transformations in sequence without purification. This approach reduces waste generation and processing time but requires careful compatibility assessment of reaction conditions.

Protecting group strategies enable selective functionalization of multifunctional substrates but add synthetic steps and complexity. The decision to employ protecting groups must weigh the benefits of selectivity against the costs of additional transformations.

Route Similarity and Comparison Methods

Graph Edit Distance (GED) provides a quantitative framework for comparing synthetic routes by calculating the minimum number of operations required to transform one route into another. This method enables systematic comparison of large route datasets.

Synthesis fingerprints represent routes as continuous embeddings that capture both structural and strategic similarities. These representations enable clustering of similar routes and identification of optimal synthetic strategies.

Bond formation analysis focuses on which bonds are formed during the synthesis and how atoms are grouped throughout the process. This approach aligns well with chemist intuition and provides meaningful route comparisons.

Tree Edit Distance (TED) calculations enable comparison of retrosynthetic trees, particularly useful for avoiding degenerate routes in computational planning. This method proves especially valuable for large-scale route evaluation.

Multi-Objective Route Optimization

Bayesian optimization approaches enable simultaneous optimization of multiple route objectives including yield, cost, and environmental impact. These methods can efficiently explore high-dimensional parameter spaces to identify optimal synthetic conditions [36].

Pareto frontier analysis identifies trade-offs between competing objectives, enabling informed decision-making when multiple factors must be balanced. For example, routes with maximum yield may not minimize cost or environmental impact.

Machine learning approaches can learn from large datasets of synthetic routes to predict optimal strategies for new targets. These methods show particular promise for identifying overlooked synthetic opportunities.

Automated route evaluation systems combine computational prediction with experimental validation to rapidly assess synthetic route quality. These platforms enable rapid iteration and optimization of synthetic strategies.

| Route Strategy | Step Count | Overall Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Linear Sequential Synthesis | 4-6 steps | 25-45 | Simple execution, easy monitoring | Low overall yield, multiple isolations |

| Convergent Synthesis | 3-4 steps (per branch) | 35-60 | Higher overall yield, parallel synthesis | Complex planning, requires skilled execution |

| Telescoped One-Pot Synthesis | 2-3 steps (combined) | 50-75 | Reduced isolation steps, higher efficiency | Limited to compatible reaction conditions |

| Protecting Group Strategy | 5-7 steps | 20-40 | Precise regiocontrol, functional group tolerance | Additional protection/deprotection steps |

The synthesis of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate exemplifies the complexity of modern synthetic route optimization, requiring careful balance between multiple competing factors. The nitration step demands mild conditions to avoid pyrrole decomposition while achieving high regioselectivity [2] [8]. The esterification step must accommodate the electron-deficient nature of the nitrated pyrrole while providing the desired tert-butyl protection [27] [18].

Route comparison studies reveal that telescoped approaches offer significant advantages for this target, combining nitration and esterification in a single operation to minimize handling of sensitive intermediates. However, such approaches require careful optimization of reaction conditions to ensure compatibility between the nitration and esterification steps.

The optimal synthetic route for this compound likely involves initial N-methylation of pyrrole, followed by regioselective nitration using acetyl nitrate methodology, and concluding with tert-butyl esterification using BOC₂O under mild basic conditions [12] [17]. This strategy achieves good overall yield while minimizing exposure of sensitive intermediates to harsh conditions [8] [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant